Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Description

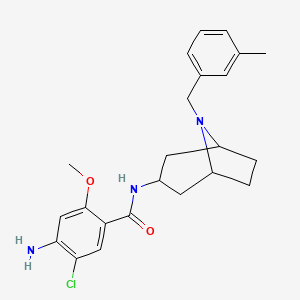

The compound Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- (hereafter referred to as Compound A) is a substituted benzamide featuring:

- A 4-amino-5-chloro-2-methoxy benzamide core.

- An 8-azabicyclo[3.2.1]octane ring system with a 3-methylbenzyl substituent at the 8-position.

- Exo stereochemistry, critical for spatial orientation and receptor binding .

This structure is optimized for interactions with biological targets, such as gastrointestinal or neurological receptors, due to its balanced electronic and steric properties .

Properties

CAS No. |

83130-95-4 |

|---|---|

Molecular Formula |

C23H28ClN3O2 |

Molecular Weight |

413.9 g/mol |

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[8-[(3-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |

InChI |

InChI=1S/C23H28ClN3O2/c1-14-4-3-5-15(8-14)13-27-17-6-7-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-5,8,11-12,16-18H,6-7,9-10,13,25H2,1-2H3,(H,26,28) |

InChI Key |

CVNSSRUTEWWFKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Challenges:

- Regioselectivity : Ensuring selective substitution at desired positions on the benzene ring.

- Side Reactions : Competing reactions during alkylation or amide bond formation.

- Yield Optimization : Multi-step syntheses can result in cumulative yield losses.

Solutions:

- Use of protecting groups to shield reactive sites.

- Careful control of reaction stoichiometry and temperature.

- Employing high-purity reagents and optimized solvents.

Analytical Validation

The synthesized compound is characterized and validated using various analytical techniques:

-

- NMR (Proton and Carbon): Confirms structural integrity.

- IR: Identifies functional groups like amides and methoxy groups.

-

- HPLC or GC-MS: Ensures purity and identifies impurities.

-

- Confirms molecular weight consistency with theoretical values.

Research Insights

Studies indicate that modifications in substituents on the benzamide core or azabicyclo[3.2.1]octane moiety can significantly alter biological activity, making this synthesis adaptable for analog development.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Benzamides are known for their pharmacological properties, and this specific compound may exhibit unique activities that could be harnessed for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Properties

Physicochemical Properties

Boiling Point and Density :

- The brominated analog () exhibits a boiling point of 554.1°C and density of 1.46 g/cm³ , slightly higher than Compound A due to bromine’s atomic mass .

- Compound A’s logP (~4.0) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, whereas the trimethoxy analog () has lower logP (2.5) due to polar methoxy groups .

- Hydrogen Bonding: Compound A has 2 H-bond donors (NH₂ and CONH) and 5 acceptors, comparable to most analogs. The 3-thienylmethyl variant has fewer acceptors (4) due to sulfur’s lower electronegativity .

Pharmacological Implications

- Exo Configuration : Critical for binding to serotonin (5-HT₄) or dopamine receptors. Substitutions altering ring conformation (e.g., azabicyclo[3.3.1] in ) reduce affinity due to steric mismatch .

- Halogen Effects : Replacing 5-Cl with 5-Br () increases receptor binding affinity in vitro but may elevate toxicity risks .

- Salt Forms : Hydrochloride salts () enhance aqueous solubility, improving bioavailability compared to free base forms .

Q & A

Q. What are the recommended synthetic routes for preparing this benzamide derivative, and how can purity be optimized?

The synthesis typically involves coupling the 4-amino-5-chloro-2-methoxybenzamide core with the 8-azabicyclo[3.2.1]octane scaffold. A critical step is the stereoselective introduction of the exo-configuration at the bicyclic amine. To optimize purity:

- Use anhydrous conditions for coupling reactions to minimize hydrolysis byproducts.

- Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediate purification .

- Confirm stereochemistry via X-ray crystallography or NOESY NMR, as incorrect configuration at the bicyclic amine can drastically alter bioactivity .

Q. How can the stability of this compound be assessed in solid-state formulations for long-term storage?

Stability studies should focus on hygroscopicity and oxidative degradation:

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.

- Incorporate basic additives (e.g., magnesium oxide) homogeneously into the formulation to neutralize acidic degradation pathways .

- Use DSC (differential scanning calorimetry) to detect polymorphic transitions, which may affect dissolution rates .

Advanced Research Questions

Q. What strategies mitigate contradictions in pharmacological data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability:

- Perform metabolite profiling using LC-MS/MS to identify rapid oxidation or glucuronidation of the methoxy or amino groups .

- Optimize pharmacokinetics via prodrug approaches (e.g., pivaloyloxymethyl esterification) to enhance membrane permeability .

- Validate target engagement in vivo using PET tracers with isotopic labeling (e.g., ¹⁸F for the methoxy group) .

Q. How can computational modeling guide the design of analogs with improved selectivity for receptor subtypes?

Leverage molecular docking and MD simulations:

- Map the compound’s interaction with receptor pockets (e.g., serotonin 5-HT₄ vs. 5-HT₃) using Schrödinger Suite or AutoDock Vina.

- Modify the 3-methylphenylmethyl substituent to reduce steric clashes in off-target receptors .

- Apply QSAR models to predict logP and polar surface area, ensuring analogs maintain a balance between solubility and blood-brain barrier penetration .

Q. What analytical techniques resolve structural ambiguities in the bicyclic amine moiety?

Advanced NMR and crystallography are critical:

- Use ¹H-¹⁵N HMBC NMR to confirm the exo-configuration of the azabicyclo[3.2.1]octane ring .

- Perform SC-XRD (single-crystal X-ray diffraction) with synchrotron radiation for high-resolution data on the spatial arrangement of the 8-((3-methylphenyl)methyl) group .

- Compare experimental and DFT-calculated IR spectra to validate hydrogen bonding patterns in the solid state .

Methodological Considerations

Q. Table 1: Key Stability Parameters for Solid-State Formulations

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Moisture content | <1% w/w | Karl Fischer titration | |

| Degradation impurities | <0.5% (total) | HPLC-UV (220 nm) | |

| Polymorph stability | Form I (melting point 198°C) | DSC/PXRD |

Q. Table 2: Recommended In Vitro Assays for Pharmacological Profiling

Data Contradiction Analysis

- Issue: Discrepant IC₅₀ values across labs for receptor binding.

- Issue: Variable crystallinity in bulk samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.